5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group attached to a thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolan Ring: The thiolan ring can be synthesized through a cyclization reaction involving a dithiol and an epoxide under basic conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiolan derivative with sulfamoyl chloride in the presence of a base.
Attachment to the Benzamide Core: The final step involves coupling the thiolan derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiolan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, which have similar pharmacological properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which share structural similarities and biological activities.
Uniqueness
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide is unique due to its combination of a thiolan ring, a sulfamoyl group, and a methoxybenzamide core. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S2/c1-22-13-3-2-11(8-12(13)14(16)19)25(20,21)17-9-15(23-6-5-18)4-7-24-10-15/h2-3,8,17-18H,4-7,9-10H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPDVXUTPFCFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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